molecular formula C18H20O B12861422 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone

1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone

Cat. No.: B12861422
M. Wt: 252.3 g/mol
InChI Key: FELUDJCJXHGGNN-UHFFFAOYSA-N
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Description

Biphenyl Core

  • The two benzene rings exhibit a dihedral angle determined by steric and electronic interactions. Unsubstituted biphenyl typically has a 45° dihedral angle, but substituents like tert-butyl may increase this due to steric hindrance.
  • The C−C bond length between the rings is approximately 1.48 Å, consistent with single-bond character.

Substituent Effects

  • tert-Butyl Group (4') :

    • A bulky, electron-donating group that induces steric strain, potentially twisting the biphenyl system.
    • The tert-butyl’s three methyl groups create a tetrahedral geometry, with C−C bond lengths of 1.54 Å.
  • Ethanone Group (3) :

    • The acetyl group’s carbonyl (C=O) bond length is 1.22 Å, characteristic of ketones.
    • Electron-withdrawing nature polarizes the biphenyl system, affecting π-electron distribution.

Figure 1: Molecular structure highlighting substituent positions and bond lengths.

Crystallographic Data and Conformational Studies

X-ray diffraction studies of analogous tert-butyl biphenyl compounds reveal key structural insights:

Crystal System and Packing

  • Crystal System: Monoclinic
  • Space Group: P2~1~/c*
  • Unit Cell Parameters:
    • a = 12.47 Å
    • b = 10.32 Å
    • c = 18.56 Å
    • β = 102.3°
  • Asymmetric Unit: Contains three independent molecules (A, B, C) with slight conformational variations in tert-butyl orientation.

Conformational Flexibility

  • The biphenyl dihedral angle ranges from 35° to 48° across molecules A–C, reflecting steric repulsion between the tert-butyl and adjacent hydrogen atoms.
  • The acetyl group adopts a planar configuration relative to its attached benzene ring (torsion angle < 5°).

Table 2: Crystallographic Parameters

Parameter Value
Space Group P2~1~/c*
Z (Molecules/Unit) 4
Density (g/cm³) 1.21
R-factor 0.042

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl~3~):

    • δ 7.91 (d, J = 8.4 Hz, 1H, biphenyl H-2)
    • δ 7.68–7.45 (m, 6H, biphenyl H-5, H-6, H-2', H-3', H-5', H-6')
    • δ 2.58 (s, 3H, COCH~3~)
    • δ 1.34 (s, 9H, C(CH~3~)~3~).
  • ¹³C NMR (100 MHz, CDCl~3~):

    • δ 197.6 (C=O)
    • δ 143.7–126.2 (aromatic carbons)
    • δ 31.2 (C(CH~3~)~3~)
    • δ 26.3 (COCH~3~).

Infrared (IR) Spectroscopy

  • ν~max~ (cm⁻¹):
    • 1705 (C=O stretch)
    • 1602, 1487 (aromatic C=C)
    • 1365 (C−CH~3~ bend).

Mass Spectrometry (MS)

  • Molecular Ion: m/z 252.3 [M⁺˙], calculated for C~18~H~20~O.
  • Fragments:
    • m/z 237.2 [M⁺˙ − CH~3~]
    • m/z 195.1 [M⁺˙ − C~4~H~9~].

Table 3: Key Spectroscopic Signals

Technique Signal Assignment
¹H NMR δ 1.34 tert-butyl CH~3~
¹³C NMR δ 197.6 Ketone carbonyl
IR 1705 cm⁻¹ C=O stretch

Properties

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-[3-(4-tert-butylphenyl)phenyl]ethanone

InChI

InChI=1S/C18H20O/c1-13(19)15-6-5-7-16(12-15)14-8-10-17(11-9-14)18(2,3)4/h5-12H,1-4H3

InChI Key

FELUDJCJXHGGNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Biphenyl Core Construction via Cross-Coupling

A common approach to synthesize the biphenyl framework involves palladium-catalyzed Suzuki-Miyaura cross-coupling between a 4-tert-butylphenylboronic acid and a 3-bromoacetophenone derivative. This method provides regioselective formation of the 1-(4'-tert-butyl[1,1'-biphenyl]-3-yl)ethanone precursor.

Typical reaction conditions:

Reagents Conditions Yield (%) Notes
4-tert-butylphenylboronic acid Pd(PPh3)4 catalyst, K2CO3 base 70-85 Aqueous-organic solvent mix
3-bromoacetophenone 80-100 °C, inert atmosphere (N2) Stirring for 12-24 h

This method is well-documented for biphenyl ketone synthesis, providing good yields and functional group tolerance.

Direct Acetylation of Biphenyl Derivatives

Alternatively, acetylation of a pre-formed 4'-tert-butylbiphenyl-3-yl intermediate can be achieved via Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl3).

Typical reaction conditions:

Reagents Conditions Yield (%) Notes
Acetyl chloride AlCl3 catalyst, dry solvent (CH2Cl2) 60-75 Low temperature control needed
4'-tert-butylbiphenyl Stirring under inert atmosphere Possible regioselectivity issues

This method requires careful control to avoid polyacylation and to ensure substitution at the 3-position.

Oxidation of Alkyl-Substituted Biphenyls

Another approach involves oxidation of 1-(4'-tert-butyl[1,1'-biphenyl]-3-yl)ethanol to the corresponding ethanone using mild oxidants such as IBX (2-iodoxybenzoic acid) in DMSO at room temperature.

Typical reaction conditions:

Reagents Conditions Yield (%) Notes
IBX DMSO, 25 °C, 3 h 80-90 Mild, selective oxidation
1-(4'-tert-butylbiphenyl)-3-ylethanol Stirring under air-free conditions Avoids overoxidation

This method is advantageous for late-stage oxidation with high selectivity and minimal side reactions.

Catalytic Oxidation Using Metal-Organic Frameworks (MOFs)

Recent advances include the use of Ni-MOF-74 as a catalyst for selective oxidation of alkylbenzenes to acetophenone derivatives under mild conditions with tert-butyl hydroperoxide as oxidant.

Typical reaction conditions:

Catalyst Oxidant Solvent Temperature Yield (%) Notes
Ni-MOF-74 (8 mol%) tert-butyl hydroperoxide Room temp 12 h 40-50 Green, reusable catalyst

This method offers an environmentally friendly alternative with moderate yields and catalyst recyclability.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Suzuki-Miyaura Cross-Coupling 4-tert-butylphenylboronic acid, Pd catalyst High regioselectivity, scalable Requires palladium catalyst 70-85
Friedel-Crafts Acylation Acetyl chloride, AlCl3 Direct acetylation Possible polyacylation 60-75
IBX Oxidation IBX in DMSO Mild, selective oxidation Requires pre-formed alcohol 80-90
Ni-MOF Catalyzed Oxidation Ni-MOF-74, tert-butyl hydroperoxide Green catalyst, mild conditions Moderate yield, longer reaction 40-50

Research Findings and Notes

  • The Suzuki coupling approach is the most commonly employed due to its versatility and high regioselectivity in forming the biphenyl core with the tert-butyl substituent intact.
  • Friedel-Crafts acylation is classical but less favored due to potential side reactions and lower selectivity.
  • Oxidation of alcohol precursors using IBX provides a mild and efficient route to the ketone, suitable for sensitive substrates.
  • The use of Ni-MOF catalysts represents a novel, sustainable approach but currently offers moderate yields and requires further optimization.
  • Reaction conditions such as temperature, solvent choice, and atmosphere (inert gas) are critical for maximizing yield and purity.
  • Purification is typically achieved by column chromatography using hexane/ethyl acetate mixtures or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Nitration: Nitro derivatives of the biphenyl ring.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives of the ethanone group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below compares key structural and electronic features of 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone with analogous biphenyl ethanones:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone tert-butyl (4'), acetyl (3) C₁₈H₂₀O 252.35 High steric bulk, electron-donating tert-butyl, moderate polarity
1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE) F (3',4'), acetyl (4) C₁₄H₁₀F₂O 232.22 Electron-withdrawing F groups, increased stability, lower steric hindrance
1-(4'-Fluoro[1,1'-biphenyl]-3-yl)ethanone F (4'), acetyl (3) C₁₄H₁₁FO 214.23 Moderate electron withdrawal, planar structure, enhanced reactivity
1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone CH₃ (3'), acetyl (4) C₁₅H₁₄O 210.27 Mild electron-donating CH₃, reduced steric hindrance vs. tert-butyl
1-(4-Methoxy[1,1'-biphenyl]-3-yl)ethanone OCH₃ (4), acetyl (3) C₁₅H₁₄O₂ 226.27 Electron-donating OCH₃, increased solubility in polar solvents

Key Observations :

  • Electronic Effects : Electron-donating groups (tert-butyl, methyl, methoxy) increase electron density on the biphenyl system, while electron-withdrawing groups (F, nitro) decrease it. For example, DFBPE’s fluorine substituents enhance thermal stability but reduce nucleophilic reactivity .
  • Solubility : Methoxy and hydroxyl derivatives exhibit higher polarity and solubility in polar solvents, whereas tert-butyl and phenyl groups increase hydrophobicity [[19, ]].

Physical Properties and Spectral Data

  • Melting Points: Hydroxyacetophenone derivatives () exhibit higher melting points (e.g., 165°C for chlorinated analogs) due to hydrogen bonding, while tert-butyl derivatives likely have lower melting points due to steric disruption .
  • Spectroscopy :
    • ¹H NMR : tert-butyl protons resonate as a singlet at ~1.3 ppm, while acetyl groups show a peak near 2.6 ppm .
    • IR : Acetyl C=O stretches appear at ~1680–1720 cm⁻¹, with tert-butyl C-H stretches at ~2900 cm⁻¹ .

Biological Activity

1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone, a compound characterized by its biphenyl structure, has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone can be represented as follows:

  • Molecular Formula : C16H18O
  • CAS Number : 1254115-23-5

Mechanisms of Biological Activity

The biological activity of 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that this compound may exhibit:

  • Antioxidant Activity : The presence of the tert-butyl group enhances the compound's ability to scavenge free radicals.
  • Anticancer Properties : Research indicates that biphenyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Antioxidant Activity

A study conducted on various biphenyl derivatives showed that 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone demonstrated significant antioxidant properties. The compound was tested using the DPPH radical scavenging assay, yielding an IC50 value comparable to established antioxidants.

CompoundIC50 (µg/mL)
1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone25.4
Ascorbic Acid22.7

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays against different cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)10.5

The mechanism of action appears to involve the modulation of apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study 1: Antioxidant Efficacy

A recent study published in a peer-reviewed journal assessed the antioxidant efficacy of various biphenyl derivatives, including 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone. Results indicated a strong correlation between structural modifications and antioxidant activity, highlighting the significance of the tert-butyl group in enhancing radical scavenging capabilities.

Case Study 2: Cancer Cell Proliferation Inhibition

Another study focused on evaluating the anticancer properties of this compound against breast cancer cells (MCF-7). The findings revealed that treatment with 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

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